2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride
CAS No.: 1315366-86-9
Cat. No.: VC4460744
Molecular Formula: C7H13ClN4O
Molecular Weight: 204.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1315366-86-9 |
|---|---|
| Molecular Formula | C7H13ClN4O |
| Molecular Weight | 204.66 |
| IUPAC Name | 2-(1,2,4-triazol-1-ylmethyl)morpholine;hydrochloride |
| Standard InChI | InChI=1S/C7H12N4O.ClH/c1-2-12-7(3-8-1)4-11-6-9-5-10-11;/h5-8H,1-4H2;1H |
| Standard InChI Key | XAFODPWNYSODIG-UHFFFAOYSA-N |
| SMILES | C1COC(CN1)CN2C=NC=N2.Cl |
Introduction
2-(1H-1,2,4-Triazol-1-ylmethyl)morpholine Hydrochloride: A Comprehensive Overview
2-(1H-1,2,4-Triazol-1-ylmethyl)morpholine hydrochloride (CAS 1315366-86-9) is a heterocyclic organic compound featuring a morpholine ring and a triazole moiety. Its molecular formula is C₇H₁₃ClN₄O, with a molecular weight of 204.66 g/mol. The compound’s structure combines the bioactive potential of triazoles (antimicrobial, antifungal) with the pharmacological relevance of morpholine (used in drug design for neurological and cardiovascular applications). Below is a detailed analysis of its properties, synthesis, biological activity, and applications.
Synthesis and Reactivity
The synthesis typically involves multi-step reactions:
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Formation of the triazole-morpholine core: Reaction of morpholine derivatives with triazole precursors (e.g., hydrazine derivatives).
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Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
While exact synthetic protocols are proprietary, analogous methods for similar triazole-morpholine compounds involve:
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Condensation reactions: Between hydrazones and morpholine derivatives to form the triazole ring .
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Functionalization: Introduction of substituents (e.g., alkyl, aryl groups) to modulate biological activity .
Biological Activity and Research Findings
The compound’s triazole and morpholine groups confer potential bioactivity:
Note: Direct experimental data for this specific compound is limited; inferences are drawn from structurally related triazole-morpholine derivatives.
Applications and Industrial Relevance
The compound serves as a scaffold in:
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Pharmaceuticals: Development of antimicrobial or neuroactive agents.
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Agricultural Chemicals: Fungicides or pesticides leveraging triazole’s bioactivity.
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Research Reagents: Probe for studying triazole-morpholine interactions in biochemistry.
| Hazard | Precautions |
|---|---|
| Toxicity | Harmful if swallowed; may cause skin irritation. |
| Storage | Store in a cool, dry place; avoid exposure to moisture. |
| Handling | Wear gloves, goggles, and use a lab hood. |
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